molecular formula C13H16FNO3 B6898891 (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone

(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone

Cat. No.: B6898891
M. Wt: 253.27 g/mol
InChI Key: RCMZSBUSGIOASY-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring, a methoxy group, and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone typically involves a multi-step process. One common route includes the following steps:

    Formation of the Fluoro-Methoxy Phenyl Intermediate:

    Synthesis of the Pyrrolidinyl Methanone Moiety: The pyrrolidinyl methanone is synthesized separately, often starting from a suitable pyrrolidine derivative.

    Coupling Reaction: The final step involves coupling the fluoro-methoxy phenyl intermediate with the pyrrolidinyl methanone under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidinyl moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidinyl methanone moiety can interact with enzymes or receptors through covalent or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone: can be compared with other fluoro-substituted phenyl compounds and pyrrolidinyl methanone derivatives.

    (2-Chloro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a fluoro group.

    (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-ethylpyrrolidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxyl and methyl groups on the pyrrolidine ring, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

(2-fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-13(17)6-7-15(8-13)12(16)9-4-3-5-10(18-2)11(9)14/h3-5,17H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMZSBUSGIOASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=C(C(=CC=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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